molecular formula C37H38F3N3O8 B1682370 Zalypsis CAS No. 308359-57-1

Zalypsis

Cat. No.: B1682370
CAS No.: 308359-57-1
M. Wt: 709.7 g/mol
InChI Key: VPAHZSUNBOYNQY-DLVGLDQCSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Zalypsis is synthesized through a series of chemical reactions that involve the formation of the tetrahydroisoquinolone core. The synthetic route typically includes the following steps:

  • Formation of the tetrahydroisoquinolone core through cyclization reactions.
  • Introduction of functional groups to enhance biological activity.
  • Purification and isolation of the final product.

Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

  • Use of high-purity starting materials.
  • Optimization of reaction conditions such as temperature, pressure, and solvent choice.
  • Implementation of purification techniques such as chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: Zalypsis undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form reactive intermediates that interact with DNA.

    Reduction: Reduction reactions can modify the functional groups on this compound, altering its biological activity.

    Substitution: Substitution reactions can introduce new functional groups, enhancing its therapeutic potential.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products Formed: The major products formed from these reactions include modified this compound molecules with enhanced or altered biological activity.

Scientific Research Applications

Zalypsis has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Zalypsis is structurally similar to several marine-derived compounds, including:

    Jorumycin: Isolated from a Pacific nudibranch.

    Ecteinascidins: Isolated from tunicates.

    Renieramycins: Isolated from sponges.

    Safracins and Saframycins: Isolated from bacteria and sponges.

Uniqueness: this compound stands out due to its potent antitumor activity and ability to induce DNA double-strand breaks, making it a promising candidate for cancer therapy .

Properties

IUPAC Name

[(1R,2S,13R,15S,16S)-15,22-dihydroxy-21-methoxy-6,20,24-trimethyl-13-[[[(E)-3-[3-(trifluoromethyl)phenyl]prop-2-enoyl]amino]methyl]-8,10-dioxa-14,24-diazahexacyclo[14.7.1.02,14.04,12.07,11.018,23]tetracosa-4,6,11,18(23),19,21-hexaen-5-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H38F3N3O8/c1-17-11-21-13-25-36(47)43-24(30(42(25)4)28(21)31(46)32(17)48-5)14-23-29(35-34(49-16-50-35)18(2)33(23)51-19(3)44)26(43)15-41-27(45)10-9-20-7-6-8-22(12-20)37(38,39)40/h6-12,24-26,30,36,46-47H,13-16H2,1-5H3,(H,41,45)/b10-9+/t24-,25-,26-,30-,36-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPAHZSUNBOYNQY-DLVGLDQCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C3C4CC5=C(C(=C6C(=C5C(N4C(C(C2)N3C)O)CNC(=O)C=CC7=CC(=CC=C7)C(F)(F)F)OCO6)C)OC(=O)C)C(=C1OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C([C@@H]3[C@@H]4CC5=C(C(=C6C(=C5[C@@H](N4[C@H]([C@H](C2)N3C)O)CNC(=O)/C=C/C7=CC(=CC=C7)C(F)(F)F)OCO6)C)OC(=O)C)C(=C1OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H38F3N3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0044026
Record name Zalypsis
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0044026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

709.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

308359-57-1
Record name PM-00104
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0308359571
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zalypsis
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12454
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PM-00104
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C21EZR41AY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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